Galegine hemisulfate

Descripción

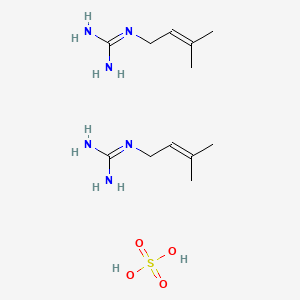

The exact mass of the compound bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid is 352.18927457 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3-methylbut-2-enyl)guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPCMSQWHGAENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN=C(N)N)C.CC(=CCN=C(N)N)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-86-8 | |

| Record name | bis(N''-(3-methylbut-2-en-1-yl)guanidine) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Galegine Hemisulfate: A Deep Dive into its Weight-Loss Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galegine (B1196923), a natural product isolated from Galega officinalis, has demonstrated significant potential as a weight-reducing agent. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the weight-loss effects of its hemisulfate salt. The core of galegine's action lies in its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation initiates a cascade of downstream effects, including the inhibition of fatty acid synthesis, stimulation of fatty acid oxidation, enhanced glucose uptake, and modulation of key genes involved in lipid metabolism. This document summarizes the key findings from preclinical studies, presents quantitative data in a structured format, details the experimental protocols used in these investigations, and provides visual representations of the critical signaling pathways and experimental workflows.

Core Mechanism of Action: AMPK Activation

The primary mechanism through which galegine hemisulfate exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK).[1][2][3] AMPK acts as a cellular energy sensor, and its activation shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Galegine has been shown to induce a concentration-dependent activation of AMPK in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[1][3] This activation is a pivotal event that triggers the downstream effects contributing to weight loss.

Signaling Pathway of Galegine-Induced AMPK Activation

The following diagram illustrates the central role of AMPK in mediating the effects of galegine.

Caption: Galegine activates AMPK, leading to metabolic shifts that promote weight loss.

Downstream Metabolic Effects

The activation of AMPK by galegine orchestrates a series of metabolic changes that collectively contribute to a negative energy balance and weight reduction.

Regulation of Lipid Metabolism

A key consequence of AMPK activation is the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC).[1][3] ACC is the rate-limiting enzyme in fatty acid synthesis. Its inhibition by galegine leads to:

-

Decreased Fatty Acid Synthesis: By reducing the production of malonyl-CoA, the building block for fatty acids, galegine curtails the synthesis of new fat molecules.[1]

-

Increased Fatty Acid Oxidation: Malonyl-CoA is also an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, galegine relieves this inhibition, thereby promoting the burning of existing fat for energy.[3]

Furthermore, galegine has been observed to reduce isoprenaline-mediated lipolysis in 3T3-L1 adipocytes, suggesting a complex regulation of lipid mobilization.[1][3]

Enhancement of Glucose Metabolism

Galegine stimulates glucose uptake in both 3T3-L1 adipocytes and L6 myotubes.[1][3] This effect contributes to improved glucose disposal and may be beneficial in the context of insulin (B600854) resistance, a common feature of obesity.

Modulation of Gene Expression

Studies in 3T3-L1 adipocytes have shown that galegine down-regulates the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[1][3] This transcriptional regulation further reinforces the inhibition of lipogenesis.

In Vivo Efficacy

Preclinical studies in mice have confirmed the weight-reducing effects of galegine. When administered in the diet, galegine led to a significant reduction in body weight in both normal and genetically obese (ob/ob) mice.[1][4] Importantly, pair-feeding studies indicated that a portion of this weight loss was independent of the observed reduction in food intake, pointing towards a direct metabolic effect of the compound.[1][3] Post-mortem examinations revealed a notable decrease in body fat in galegine-treated animals.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro experiments investigating the effects of galegine.

Table 1: Effect of Galegine on AMPK Activity

| Cell Line | Concentration (µM) | Duration | Outcome |

| H4IIE Rat Hepatoma | 10 - 300 | 1 - 6 h | Time and concentration-dependent activation |

| 3T3-L1 Adipocytes | ≥ 10 | 1 h | Concentration-dependent activation |

| L6 Myotubes | ≥ 10 | 1 h | Concentration-dependent activation |

| HEK293 Human Kidney | ≥ 10 | 1 h | Concentration-dependent activation |

Data extracted from Mooney et al. (2008).[1]

Table 2: Effect of Galegine on Acetyl-CoA Carboxylase (ACC) Activity

| Cell Line | Concentration (µM) | Duration | Outcome |

| 3T3-L1 Adipocytes | 0.3 - 30 | 24 h | Concentration-dependent reduction |

| L6 Myotubes | ≥ 30 | 24 h | Significant reduction |

Data extracted from Mooney et al. (2008).[1]

Table 3: Effect of Galegine on Glucose Uptake

| Cell Line | Concentration (µM) | Duration | Outcome |

| 3T3-L1 Adipocytes | 50 - 3000 | 24 h | Concentration-dependent stimulation |

| L6 Myotubes | 1 - 1000 | 5 h | Concentration-dependent stimulation |

Data extracted from Mooney et al. (2008).[1]

Table 4: Effect of Galegine on Lipolysis and Gene Expression

| Effect | Cell Line | Concentration (µM) | Duration | Outcome |

| Inhibition of Isoprenaline-Mediated Lipolysis | 3T3-L1 Adipocytes | 1 - 300 | 4 h | Concentration-dependent reduction of glycerol (B35011) release |

| Down-regulation of Lipogenic Genes (FASN, SREBP) | 3T3-L1 Adipocytes | 500 | 24 h | Decreased mRNA expression |

Data extracted from Mooney et al. (2008).[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited.

Cell Culture and Differentiation

-

3T3-L1 Preadipocytes: Maintained in DMEM with 10% bovine calf serum. Differentiation into adipocytes is induced post-confluence by treatment with a cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.

-

L6 Myoblasts: Cultured in α-MEM with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to a low-serum medium (e.g., 2% horse serum).

AMPK Activity Assay

The activity of AMPK is typically measured in cell lysates using a kinase assay.

Caption: Workflow for determining AMPK activity in cell lysates.

Acetyl-CoA Carboxylase (ACC) Activity Assay

ACC activity is determined by measuring the incorporation of [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).

Caption: Experimental workflow for measuring ACC activity.

Glucose Uptake Assay

This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose.

-

Cell Preparation: Differentiated 3T3-L1 adipocytes or L6 myotubes are serum-starved.

-

Treatment: Cells are incubated with galegine at various concentrations.

-

Glucose Uptake: 2-deoxy-[³H]-glucose is added for a defined period.

-

Washing: Cells are washed with ice-cold PBS to remove extracellular radiolabel.

-

Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

Lipolysis Assay

Lipolysis is assessed by measuring the release of glycerol into the culture medium.

-

Cell Treatment: Differentiated 3T3-L1 adipocytes are treated with galegine in the presence or absence of a lipolytic agent like isoprenaline.

-

Medium Collection: The culture medium is collected after the incubation period.

-

Glycerol Measurement: The concentration of glycerol in the medium is determined using a colorimetric or fluorometric assay kit.

Quantitative Real-Time PCR (qPCR)

The expression of specific genes is quantified using qPCR.

Caption: Standard workflow for quantitative real-time PCR analysis.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for weight management. Its primary mechanism, the activation of AMPK, is a well-established target for metabolic diseases. The downstream consequences of AMPK activation by galegine, including the inhibition of lipogenesis, enhancement of fatty acid oxidation, and improved glucose uptake, provide a solid mechanistic basis for its observed weight-reducing effects in preclinical models.

Future research should focus on several key areas:

-

Elucidation of the direct molecular target of galegine: Identifying the precise binding site and mechanism by which galegine activates AMPK will be crucial for optimization and drug development.

-

Comprehensive in vivo studies: Further long-term studies in various animal models of obesity and metabolic syndrome are needed to fully characterize its efficacy, safety, and pharmacokinetic/pharmacodynamic profile.

-

Clinical translation: Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of this compound in human subjects.

References

From Folk Medicine to Modern Diabetes Treatment: The Historical Discovery of Galegine from Galega officinalis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Galega officinalis, commonly known as goat's rue or French lilac, has a long history in traditional European medicine, where it was used for a variety of ailments, including the symptoms of what is now known as diabetes mellitus.[1][2] This technical guide provides an in-depth historical account of the discovery of galegine (B1196923), the active hypoglycemic compound in Galega officinalis, and its pivotal role in the development of modern biguanide-based diabetes therapies, most notably metformin (B114582). This journey from a traditional herbal remedy to a cornerstone of modern pharmacology offers valuable insights into the process of drug discovery and development.

A Century of Discovery: From Plant to Pharmaceutical

The scientific investigation into the therapeutic properties of Galega officinalis began in the late 19th and early 20th centuries, culminating in the isolation of its active constituents and the eventual synthesis of safer, more effective derivatives.

Early Investigations and the Identification of Guanidine (B92328)

In the early 1900s, researchers sought to identify the active component responsible for the glucose-lowering effects of Galega officinalis. These initial studies revealed that the plant was rich in guanidine, a compound that demonstrated hypoglycemic activity in animal models.[2][3] However, guanidine itself proved to be too toxic for clinical use, prompting further investigation into other, less toxic compounds within the plant.[3]

The Isolation of Galegine

The breakthrough came in the early 20th century when the French pharmacist Georges Tanret successfully isolated a less toxic alkaloid from Galega officinalis, which he named galegine.[4] This discovery marked a significant milestone, providing a specific molecule that could be studied for its pharmacological properties.

Pioneering Pharmacological Studies

The 1920s saw the first systematic pharmacological and clinical evaluations of galegine. Notably, the work of Muller and Reinwein in 1927 provided some of the earliest quantitative data on the effects of galegine in both animals and humans.[1][5] Their research, along with that of others, confirmed the hypoglycemic properties of galegine but also highlighted issues with its potency and a narrow therapeutic window, with a steep dose-response relationship where higher doses could lead to hypoglycemic crises and death in animal studies.[1]

From Galegine to Metformin: A Shift in Focus

While galegine and other guanidine derivatives like the more potent but also toxic synthalins were briefly used to treat diabetes in the 1920s and 1930s, their clinical utility was limited by toxicity and the concurrent discovery and wider availability of insulin.[6][7] However, the foundational research on galegine paved the way for the development of the biguanide (B1667054) class of drugs. By synthesizing derivatives of guanidine, researchers aimed to create compounds with a better safety profile. This line of inquiry ultimately led to the synthesis of metformin in 1922, although its clinical potential was not fully realized until the 1950s.[4][7] Metformin, a dimethylbiguanide, offered a more favorable therapeutic index and eventually became a first-line treatment for type 2 diabetes.[3][6]

Quantitative Data from Early Studies

The following table summarizes some of the quantitative data from early 20th-century studies on galegine. It is important to note that the methodologies and reporting standards of this era differ significantly from modern research.

| Study Subject | Compound | Dosage | Observed Effect | Reference |

| Rabbits | Galegine | ~150 mg/kg (subcutaneous) | Little effect on blood glucose. | [1] |

| Rabbits | Galegine | ~300 mg/kg (subcutaneous) | Mild, transient lowering of blood glucose. | [1] |

| Rabbits | Galegine | >380 mg/kg (subcutaneous) | Increasing frequency of hypoglycemic crises and death. | [1] |

| Dogs | Galegine Sulphate | 4 mg/kg | Transient hyperglycemia followed by a reduction in blood sugar of 40% or more over 11-12 hours. | [1] |

| Healthy Human | Galegine Sulphate | 109 mg (self-administered) | Mild hypoglycemic effect. | [1] |

| Diabetic Humans | Galegine Sulphate | Not specified | Marked hypoglycemic effect. | [1] |

Experimental Protocols of the Era

The experimental protocols of the early 20th century were not documented with the same level of detail as in modern scientific publications. However, based on available information, the general methodologies can be outlined as follows:

Galegine Isolation (General Approach)

-

Extraction: The aerial parts of Galega officinalis were harvested, dried, and powdered.[8] The active compounds were then extracted using a solvent, likely an aqueous or hydroalcoholic solution, through a process of maceration.[8]

-

Filtration and Concentration: The resulting extract was filtered to remove solid plant material. The solvent was then evaporated to yield a concentrated extract.

-

Purification: Early purification techniques would have involved precipitation and crystallization. For instance, the addition of reagents like picric acid or silicotungstic acid could have been used to precipitate the alkaloids, which were then further purified. Modern reconstructions of such protocols might involve column chromatography.[9]

Animal Studies (General Protocol)

-

Animal Model: Rabbits and dogs were commonly used animal models in these early pharmacological studies.[1]

-

Compound Administration: Galegine or its salts were administered to the animals, typically via subcutaneous injection or oral gavage.

-

Blood Glucose Monitoring: Blood samples were taken at various time points after administration to monitor changes in blood glucose levels. The methods for glucose measurement at the time were less precise than modern enzymatic assays.

-

Observation: The animals were observed for any physiological changes, including signs of hypoglycemia or toxicity.

Visualizing the Historical Context

Logical Progression from Plant to Modern Drug

Caption: From traditional herb to modern medicine.

Early Experimental Workflow

Caption: Early 20th-century experimental workflow.

Historically Understood Mechanism of Action

Caption: Early understanding of galegine's action.

Conclusion

The discovery of galegine from Galega officinalis is a classic example of ethnobotany leading to modern drug development. The initial observations of the plant's traditional use spurred scientific inquiry that, despite the limitations of early 20th-century technology, successfully identified and characterized its active compounds. While galegine itself did not become a long-term therapeutic agent, the knowledge gained from its study was instrumental in the rational design and development of the biguanide class of antidiabetic drugs. The story of galegine underscores the importance of natural products in drug discovery and serves as a compelling historical precedent for contemporary research in the field.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 7. [Isolation of peganine from goat's-rue, Galega officinalis L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimizing antidiabetic properties of Galega officinalis extract: Investigating the effects of foliar application of chitosan and salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique [jmpb.areeo.ac.ir]

Galegine: The Natural Blueprint for Metformin and the Biguanide Class of Antidiabetic Drugs

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper explores the pivotal role of galegine (B1196923), a natural compound isolated from the plant Galega officinalis, as the precursor to the modern biguanide (B1667054) class of antidiabetic drugs, most notably metformin (B114582). We will delve into the historical context, the chemical evolution from a toxic plant extract to a first-line therapeutic agent, compare the mechanisms of action, and provide an overview of key experimental protocols that have been instrumental in this journey of drug discovery.

Historical Context: From Herbal Remedy to a Foundational Molecule

The use of Galega officinalis, commonly known as Goat's Rue or French Lilac, dates back to medieval Europe for treating symptoms now associated with diabetes mellitus, such as frequent urination.[1][2][3][4] The plant's glucose-lowering properties were recognized in traditional medicine for centuries.[2][3] In the early 20th century, scientific investigation into the active components of Galega officinalis led to the isolation of guanidine (B92328) and its derivative, galegine (isoamylene guanidine), which was identified as the primary substance responsible for the plant's hypoglycemic effects.[3][5][6]

While galegine demonstrated blood glucose-lowering capabilities, its clinical use was short-lived due to significant toxicity.[1][5][7] This challenge, however, spurred further research into synthesizing less toxic analogues. This research pathway led to the development of synthetic biguanides, which are composed of two linked guanidine molecules. Among these, metformin, first synthesized in 1922, emerged as a compound with a superior safety profile.[1][4][8] Despite its discovery, metformin was overshadowed by other biguanides like phenformin (B89758) and buformin. However, these were later withdrawn from the market in the 1970s due to a high risk of lactic acidosis.[9][10] Metformin, with its distinct pharmacokinetic properties and lower risk profile, was eventually re-evaluated and approved for use in the United States in 1995, ultimately becoming the most widely prescribed first-line therapy for type 2 diabetes worldwide.[2][10]

The Chemical Evolution: From Guanidine to Metformin

The development of metformin is a classic example of natural product-inspired drug discovery. The journey began with the simple guanidine molecule found in Galega officinalis. Galegine itself is an isoprenyl derivative of guanidine.[11] The crucial innovation was the synthesis of biguanides, created by linking two guanidine rings. Metformin (dimethylbiguanide) is a structurally simpler and less toxic biguanide compared to its predecessor galegine and its contemporaries phenformin and buformin.[11]

Caption: Logical progression from Galega officinalis to metformin.

Comparative Mechanisms of Action

Both galegine and metformin exert their glucose-lowering effects primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. However, there are nuances in their downstream effects and overall mechanism.

3.1 Galegine's Mechanism of Action

Galegine's primary mechanism involves the activation of AMPK in various tissues, including adipocytes, myotubes, and hepatocytes.[12][13][14] This activation leads to several metabolic changes:

-

Enhanced Glucose Uptake: Galegine stimulates the uptake of glucose into muscle and fat cells.[12][13]

-

Inhibition of Lipogenesis: Through AMPK activation, galegine inhibits acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. This action not only reduces fat production but also promotes fatty acid oxidation.[12][13][15]

-

Inhibition of Mitochondrial Respiration: Galegine has been shown to inhibit mitochondrial enzymes such as succinic dehydrogenase and cytochrome oxidase, which can decrease gluconeogenesis.[15] More recent studies have also implicated galegine in the inhibition of mitochondrial complex IV.[16][17]

These effects contribute to both its hypoglycemic and weight-reducing properties observed in animal models.[12][13]

3.2 Metformin's Mechanism of Action

Metformin is recognized as a complex drug with multiple sites and mechanisms of action.[18] Its primary antihyperglycemic effect is the inhibition of hepatic glucose production (gluconeogenesis).[9][19][20]

The core mechanisms include:

-

Inhibition of Mitochondrial Respiratory Chain: Metformin primarily inhibits complex I of the mitochondrial respiratory chain in the liver.[18][21] This action decreases ATP levels and increases the cellular AMP:ATP ratio, which is a potent activator of AMPK.[21][22] Some evidence also points to an inhibitory effect on complex IV.[16][17]

-

AMPK-Dependent Pathways: Activation of AMPK by metformin leads to the inhibition of gluconeogenic enzymes, reducing the liver's output of glucose.[18][22] AMPK activation also enhances insulin (B600854) sensitivity and modulates lipid metabolism.[19]

-

AMPK-Independent Pathways: Metformin can also reduce gluconeogenesis independently of AMPK, for example, by inhibiting mitochondrial glycerophosphate dehydrogenase, which alters the cellular redox state.[9][16][18]

-

Actions in the Gut: A significant portion of metformin's action is now attributed to the gastrointestinal tract. It increases glucose utilization in the gut, enhances the secretion of glucagon-like peptide-1 (GLP-1), and alters the gut microbiome, all of which contribute to improved glucose homeostasis.[9][18]

Caption: Core signaling pathway for galegine and metformin via AMPK.

Quantitative Data and Pharmacological Profiles

The transition from galegine to metformin resulted in a significantly improved pharmacological profile, particularly concerning safety and bioavailability.

| Parameter | Galegine | Metformin |

| Primary Mechanism | AMPK Activation[13] | Inhibition of Hepatic Gluconeogenesis via AMPK-dependent and independent pathways[9][19] |

| Oral Bioavailability | Data not readily available, but considered low | ~50-60%[9][22] |

| Plasma Half-life | Data not readily available | ~6.2 hours[20] |

| Metabolism | Data not readily available | Not metabolized by the liver; excreted unchanged in urine[20][22] |

| Toxicity | High; led to discontinuation of clinical use[1][5][7] | Low; risk of lactic acidosis is rare (<3 cases per 100,000 patient-years)[9] |

| Effective Concentration | 10 µM and above for AMPK activation in vitro[13] | Therapeutic plasma concentrations are typically 1-2 mg/L (~7.7-15.5 µM) |

| Hypoglycemia Risk | Can cause hypoglycemia | Does not cause hypoglycemia or hyperinsulinemia in normal use[20][21] |

| Weight Effect | Associated with weight loss in mice[12][13] | Generally weight-neutral or associated with modest weight loss[23] |

Key Experimental Protocols

5.1 Chemical Synthesis of Metformin

The industrial synthesis of metformin is a well-established process that reflects its simple chemical structure. It is prepared from guanidine-based precursors.

-

Objective: To synthesize metformin hydrochloride.

-

Principle: The most common industrial method involves the reaction of dimethylamine (B145610) hydrochloride with dicyandiamide (B1669379) (cyanoguanidine).[24]

-

Methodology:

-

Reactant Preparation: Dimethylamine hydrochloride and dicyandiamide are used as the primary starting materials.

-

Reaction: The reactants are heated together in a suitable solvent. The nucleophilic dimethylamine attacks the electrophilic nitrile carbon of cyanoguanidine.[24]

-

Proton Transfer: A subsequent proton transfer results in the formation of the metformin molecule.[24]

-

Purification: The final product, metformin hydrochloride, is purified through crystallization to yield a white crystalline solid.

-

Confirmation: The structure and purity of the synthesized metformin HCl are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

5.2 In Vitro Assay for AMPK Activation

This protocol describes a general workflow for assessing the ability of a compound like galegine or metformin to activate AMPK in a cell culture model.

-

Objective: To determine if the test compound activates AMPK in a specific cell line (e.g., H4IIE rat hepatoma cells).

-

Principle: AMPK activation is measured by detecting the phosphorylation of its catalytic subunit at a specific threonine residue (Thr172). This is typically assessed using Western blotting with antibodies specific to phosphorylated AMPK (p-AMPK) and total AMPK.

-

Methodology:

-

Cell Culture: H4IIE cells are cultured in appropriate media until they reach 70-80% confluency.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., galegine from 10 µM to 300 µM) for a specified duration (e.g., 1-6 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., AICAR) are included.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AMPK (Thr172) and total AMPK. Subsequently, it is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

-

Caption: Experimental workflow for measuring AMPK activation.

Conclusion

The journey from the traditional use of Galega officinalis to the global therapeutic reliance on metformin is a landmark achievement in pharmacology and drug development. Galegine, the plant's active but toxic principle, served as the crucial chemical scaffold that, through synthetic modification, yielded metformin—a drug with an exceptional efficacy and safety profile. The core mechanism, centered on the activation of AMPK, is a shared legacy, but metformin's refined multi-organ action, particularly in the liver and gut, and its reduced toxicity, underscore the power of medicinal chemistry to optimize nature's templates. This story serves as a powerful guide for future research, demonstrating how understanding the natural origins and molecular mechanisms of a compound can lead to the development of safer and more effective therapies.

References

- 1. GoodRx - Error [blocked.goodrx.com]

- 2. Metformin: History and mechanism of action | LGC Standards [lgcstandards.com]

- 3. news-medical.net [news-medical.net]

- 4. jothydev.com [jothydev.com]

- 5. New hopes for metformin - Towards a better understanding of its mechanisms of action | médecine/sciences [medecinesciences.org]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Galegine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Metformin: How a Widely Used Diabetes Medication Actually Works | Yale School of Medicine [medicine.yale.edu]

- 17. pnas.org [pnas.org]

- 18. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. drugs.com [drugs.com]

- 24. Total synthesis of metformin - The Science Snail [sciencesnail.com]

A Technical Guide to the Cellular Pathways Activated by Galegine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine (B1196923) (isoamylene guanidine), a natural product isolated from Galega officinalis, has garnered significant interest for its metabolic regulatory properties, which laid the groundwork for the development of biguanide (B1667054) drugs like metformin. This technical guide provides an in-depth exploration of the cellular pathways modulated by galegine hemisulfate, with a focus on its core mechanism of action and downstream effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of galegine and its potential therapeutic applications.

Core Mechanism of Action: AMPK Activation

The primary mechanism through which galegine exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, once activated, orchestrates a shift in metabolism towards energy-producing catabolic pathways while inhibiting anabolic, energy-consuming processes. Galegine has been shown to induce a concentration-dependent activation of AMPK in various cell lines, including H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.[1][2]

The activation of AMPK by galegine is thought to be mediated, at least in part, through the inhibition of the mitochondrial respiratory chain.[1] Evidence suggests that like biguanides, galegine may inhibit complex I or complex IV of the electron transport chain, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[3][4] This change in the cellular energy state allosterically activates AMPK.

Downstream Cellular Effects

The activation of AMPK by galegine triggers a cascade of downstream signaling events that collectively contribute to its observed metabolic benefits.

Enhanced Glucose Uptake

Galegine stimulates glucose uptake in both 3T3-L1 adipocytes and L6 myotubes in a concentration-dependent manner.[1] This effect is largely attributed to the AMPK-mediated translocation of glucose transporter 4 (GLUT4) to the plasma membrane. Interestingly, studies using inhibitors have suggested a potential contribution of the PI3-kinase pathway in galegine-stimulated glucose uptake, although the exact mechanism remains to be fully elucidated.[1]

Inhibition of Lipid Synthesis and Promotion of Fatty Acid Oxidation

Galegine plays a significant role in regulating lipid metabolism. It inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, in a concentration-dependent manner in 3T3-L1 adipocytes and L6 myotubes.[1][2] This inhibition is a direct consequence of AMPK activation, as AMPK phosphorylates and inactivates ACC. By inhibiting ACC, galegine not only curtails the synthesis of new fatty acids but also promotes the oxidation of existing fatty acids.

Furthermore, at higher concentrations, galegine has been observed to down-regulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FAS) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[1][2]

Reduction of Lipolysis

Galegine has been shown to reduce isoprenaline-stimulated lipolysis in 3T3-L1 adipocytes.[1][2] This anti-lipolytic effect is another downstream consequence of AMPK activation.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effect of Galegine on AMPK Activity

| Cell Line | Galegine Concentration (µM) | Incubation Time | Fold Activation of AMPK (approx.) |

| H4IIE rat hepatoma | 10 | 6 hours | ~1.5 |

| H4IIE rat hepatoma | 300 | 6 hours | ~2.5 |

| 3T3-L1 adipocytes | 10 - 300 | 1 hour | Concentration-dependent increase |

| L6 myotubes | 10 - 300 | 1 hour | Concentration-dependent increase |

Data extracted from Mooney et al., 2008.[1]

Table 2: Effect of Galegine on Glucose Uptake

| Cell Line | Galegine Concentration | Incubation Time | Effect on Glucose Uptake |

| 3T3-L1 adipocytes | 10 µM - 3 mM | 5 hours | Concentration-dependent stimulation |

| L6 myotubes | 1 µM - 1 mM | 5 hours | Concentration-dependent stimulation |

Data extracted from Mooney et al., 2008.[1]

Table 3: Effect of Galegine on Acetyl-CoA Carboxylase (ACC) Activity

| Cell Line | Galegine Concentration (µM) | Incubation Time | Effect on ACC Activity |

| 3T3-L1 adipocytes | 0.3 - 30 | 24 hours | Concentration-dependent reduction |

| L6 myotubes | ≥ 30 | 24 hours | Statistically significant reduction |

Data extracted from Mooney et al., 2008.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

-

3T3-L1 adipocytes: Preadipocytes are cultured in DMEM with 10% fetal bovine serum. Differentiation is induced by treating confluent cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1.7 µM insulin (B600854) for 2 days. The medium is then switched to DMEM with 10% FBS and 1.7 µM insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.

-

L6 myotubes: Myoblasts are grown in DMEM with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum when the cells reach confluence.

-

H4IIE and HEK293 cells: Cultured in appropriate media as per standard cell culture protocols.

2-Deoxy-D-glucose Uptake Assay

-

Differentiated 3T3-L1 adipocytes or L6 myotubes are seeded in 24-well plates.

-

Cells are washed with serum-free DMEM and incubated in this medium for 2-3 hours.

-

The medium is replaced with Krebs-Ringer-HEPES (KRH) buffer and cells are incubated for 30 minutes.

-

Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 5 hours).

-

Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose to a final concentration of 100 µM.

-

After 10 minutes, uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed with 0.1 M NaOH.

-

Radioactivity in the cell lysates is determined by liquid scintillation counting.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) for normalization.

AMPK Activity Assay

-

Cells are treated with this compound or vehicle control for the desired time and concentration.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

AMPK is immunoprecipitated from the cell lysates using an antibody specific for the α-subunit of AMPK.

-

The immunoprecipitates are washed to remove non-specific binding.

-

The kinase activity of the immunoprecipitated AMPK is assayed by incubating with a specific substrate peptide (e.g., SAMS peptide) in the presence of [γ-³²P]ATP.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper.

-

The radioactivity incorporated into the substrate is quantified by liquid scintillation counting.

Acetyl-CoA Carboxylase (ACC) Activity Assay

-

Cells are treated with this compound or vehicle control.

-

Cell lysates are prepared.

-

ACC activity is measured by the [¹⁴C]bicarbonate fixation assay. The assay mixture contains cell lysate, acetyl-CoA, ATP, and NaH¹⁴CO₃.

-

The reaction is incubated and then stopped by the addition of acid.

-

The acid-stable radioactivity, representing the ¹⁴C incorporated into malonyl-CoA, is determined by liquid scintillation counting.

-

Activity is normalized to the protein concentration of the cell lysate.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound.

Caption: Core signaling pathway of this compound.

Caption: Experimental workflow for 2-deoxy-D-glucose uptake assay.

References

Galegine Hemisulfate: A Deep Dive into its Effects on Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine (B1196923), a guanidine (B92328) derivative isolated from the plant Galega officinalis, has a long history in traditional medicine for managing symptoms now associated with diabetes mellitus.[1][2] Its hypoglycemic properties paved the way for the development of biguanide (B1667054) drugs, most notably metformin.[1][3] This technical guide provides a comprehensive overview of the effects of galegine hemisulfate on glucose metabolism, detailing its molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its action.

Core Mechanisms of Action

This compound exerts its effects on glucose metabolism primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5] Activation of AMPK by galegine can explain many of its observed metabolic effects, including enhanced glucose uptake and inhibition of fatty acid synthesis.[3][4][5] Additionally, evidence suggests a role for the PI3 kinase pathway in mediating galegine's effects on glucose uptake.[4] More recent studies have also pointed towards an inhibitory effect on mitochondrial complex IV, leading to a reduction in glycerol-derived gluconeogenesis.[6][7][8]

Signaling Pathways

The primary signaling pathway influenced by galegine is the AMPK pathway. By activating AMPK, galegine initiates a cascade of events that lead to increased glucose uptake and utilization, as well as inhibition of energy-consuming processes like lipogenesis.

Galegine's influence on glucose uptake is also partially mediated by the PI3 kinase pathway, a key pathway in insulin (B600854) signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of glucose metabolism as reported in key in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound

| Parameter | Animal Model | Dosage | Duration | Observed Effect | Reference |

| Body Weight | Male BALB/c mice | 3.41 mmol/kg in feed (~0.5 mmol/kg/day) | 7-11 days | Significant reduction in body weight, partially independent of food intake.[4] | [4] |

| Blood Glucose | Male BALB/c mice | 3.41 mmol/kg in feed | 7 days | Reduced from 6.0 ± 0.5 mmol/L to 3.2 ± 0.4 mmol/L.[4] | [4] |

| Blood Glucose | Normoglycemic rabbits | ~380 mg/kg (oral) | Acute | Hypoglycemic crises and death in some animals.[9] | [9] |

| Blood Glucose | Dogs | 4 mg/kg | Acute | Transient hyperglycemia followed by a ≥40% reduction in blood sugar over 11-12 hours.[9] | [9] |

| Blood Glucose | Humans (normoglycemic and diabetic) | 109 mg (single dose) | Acute | Mild hypoglycemic effect in normoglycemic subject; marked effect in diabetic patients.[9] | [9] |

| Glycerol-derived Gluconeogenesis | 30-h-fasted rats | 25 mg/kg/h (intraportal infusion) | 1 hour | 32% reduction in the fractional contribution of glycerol (B35011) to hepatic gluconeogenesis.[7] | [7] |

Table 2: In Vitro Effects of this compound

| Parameter | Cell Line/Tissue | Concentration Range | Incubation Time | Observed Effect | Reference |

| Glucose Uptake | 3T3-L1 adipocytes | 50 µM - 3 mM | 5 hours | Concentration-dependent stimulation of insulin-independent glucose uptake.[4] | [4] |

| Glucose Uptake | L6 myotubes | 50 µM - 3 mM | Not specified | Stimulation of glucose uptake.[4] | [4] |

| AMPK Activation | H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, L6 myotubes | ≥ 10 µM | 1 hour | Concentration-dependent activation of AMPK.[4][5] | [4][5] |

| Acetyl-CoA Carboxylase (ACC) Activity | 3T3-L1 adipocytes | 0.3 - 30 µM | 24 hours | Concentration-dependent reduction in ACC activity.[4] | [4] |

| Acetyl-CoA Carboxylase (ACC) Activity | L6 myotubes | ≥ 30 µM | 24 hours | Reduction in ACC activity.[4] | [4] |

| Lipolysis (isoprenaline-stimulated) | 3T3-L1 adipocytes | 1 - 300 µM | 24 hours | Reduction in glycerol release.[4] | [4] |

| Gene Expression (Fatty Acid Synthase, SREBP) | 3T3-L1 adipocytes | 500 µM | Not specified | Down-regulation of genes involved in fatty acid synthesis.[4][5] | [4][5] |

| Hepatic Glucose Production | Rat liver slices | 100 µM | 6 hours | Inhibition of glucose production from glycerol.[6][7] | [6][7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a framework for reproducibility and further investigation.

In Vivo Feeding Studies in Mice

-

Animals: Adult male BALB/c mice were used.[4]

-

Housing: Animals were housed individually in an air-conditioned environment at 21±2 °C with a 12-hour light/dark cycle.[4] They had continuous access to water and a standard pellet diet ad libitum unless otherwise specified.[4]

-

Habituation: Before the study, mice were habituated to individual housing, and their food intake and body weight were monitored daily.[4]

-

Treatment: On day 0, mice were randomly assigned to control or treatment groups. The standard diet was replaced with pellets containing this compound (3.41 mmol/kg of feed).[4]

-

Measurements: Daily food intake and body weight were recorded. Blood glucose levels were determined at the end of the study period.[4]

-

Pair-Feeding Studies: In some experiments, a pair-fed group was included, where the food intake of the galegine-treated group was matched to that of the control group to distinguish between effects due to reduced food intake and direct metabolic actions of galegine.[4]

In Vitro Glucose Uptake Assay

-

Cell Lines: 3T3-L1 adipocytes and L6 myotubes were commonly used.[4]

-

Cell Culture and Differentiation: Cells were cultured and differentiated into their respective mature cell types according to standard protocols.

-

Treatment: Differentiated cells were pre-treated with varying concentrations of galegine (e.g., 10 µM to 3 mM) for a specified period (e.g., 5 hours).[4]

-

Inhibitor Studies: To investigate signaling pathways, cells were pre-incubated with inhibitors such as the PI3 kinase inhibitors wortmannin (B1684655) (1 µM) or LY294002 (100 µM) before galegine treatment.[4]

-

Glucose Uptake Measurement: Glucose uptake was assessed by measuring the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.

-

Data Analysis: Cell lysates were subjected to scintillation counting to quantify the amount of radiolabeled glucose taken up by the cells.

AMPK Activity Assay

-

Cell Lines: Various cell lines have been used, including H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.[4][5]

-

Treatment: Cells were incubated with different concentrations of galegine (e.g., starting from 10 µM) for a specified duration (e.g., 1 hour).[4]

-

Cell Lysis: After treatment, cells were lysed in a buffer that preserves protein phosphorylation.

-

Immunoblotting: AMPK activation was typically assessed by Western blotting using antibodies specific for the phosphorylated (active) form of AMPK (at Thr172) and total AMPK. The ratio of phosphorylated to total AMPK was used to quantify the level of activation.

Concluding Remarks

This compound demonstrates significant effects on glucose metabolism, primarily through the activation of AMPK and, to some extent, the PI3 kinase pathway. Its ability to stimulate glucose uptake in peripheral tissues and inhibit hepatic gluconeogenesis underscores its potential as a hypoglycemic agent. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of galegine and its analogs. However, it is important to note that galegine itself has been associated with toxicity, which has limited its clinical use.[1][2][10][11] Future research may focus on developing derivatives that retain the beneficial metabolic effects while minimizing toxicity.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

- 10. Acute and subchronic oral toxicity of Galega officinalis in rats. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Galegine (Isoamylene-Guanidine): Chemical Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine (B1196923), chemically known as isoamylene-guanidine or (3-Methyl-2-butenyl)guanidine, is a guanidine (B92328) alkaloid first isolated from the plant Galega officinalis (Goat's Rue).[1][2][3] This plant has a long history in European folk medicine for treating symptoms now associated with diabetes mellitus.[4][5] The investigation into galegine's hypoglycemic properties, although limited by its toxicity, paved the way for the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin (B114582).[2][6][7] This guide provides an in-depth technical overview of galegine's chemical structure, its biological mechanisms of action, and detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

Galegine is an isoprenoid guanidine derivative.[1] Its structure consists of a guanidine group attached to an isoamylene (or 3,3-dimethylallyl) carbon chain.[1][2] This unique structure is the basis for its biological activity and its historical significance as a lead compound in diabetes drug discovery.

Table 1: Physicochemical and Identification Properties of Galegine

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-methylbut-2-enyl)guanidine | [3][8] |

| Synonyms | Isoamylene-guanidine, N-3,3-dimethylallylguanidine, Isopentenyl guanidine | [1][3][8] |

| CAS Number | 543-83-9 | [1] |

| Molecular Formula | C₆H₁₃N₃ | [1] |

| Molecular Weight | 127.19 g/mol | [1][8] |

| Appearance | Hygroscopic, bitter crystals | [1] |

| Melting Point | 60-65 °C | [1] |

| Solubility | Freely soluble in water and alcohol; slightly soluble in ether | [1] |

| pKa (Strongest Basic) | 11.96 (Predicted) | [9] |

| logP | 0.35 (Predicted) | [9] |

Spectroscopic Characterization

While specific spectral data is not widely published, the structure of galegine allows for the prediction of its key spectroscopic features.

-

¹H NMR: Expected signals would include two singlets for the non-equivalent methyl groups on the double bond, a vinyl proton triplet, and a methylene (B1212753) group doublet coupled to the vinyl proton. Protons on the guanidinium (B1211019) group would likely appear as a broad singlet.

-

¹³C NMR: Key signals would correspond to the two methyl carbons, the vinyl carbons of the double bond, the methylene carbon, and the quaternary carbon of the guanidine group.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine and imine groups of the guanidine moiety, C=N stretching, and C=C stretching from the isoamylene group.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 127.19 would be expected, along with characteristic fragmentation patterns corresponding to the loss of ammonia (B1221849) or parts of the isoamylene chain.

Biological Activity and Mechanisms of Action

Galegine exhibits several metabolic actions, primarily related to glucose and lipid metabolism. Its effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][6][10]

AMPK Signaling Pathway

Galegine produces a concentration-dependent activation of AMPK in various cell lines, including hepatocytes, adipocytes, and myotubes.[6][10] Activation of AMPK triggers a cascade of downstream effects that contribute to its antidiabetic and weight-reducing properties.

Caption: Galegine's mechanism of action via AMPK activation and Complex IV inhibition.

Quantitative Bioactivity Data

Galegine's effects have been quantified in various in vitro and in vivo models.

Table 2: Summary of Galegine's Quantitative Biological Activities

| Assay / Model | System / Cell Line | Parameter | Value / Effect | Reference(s) |

| AMPK Activation | H4IIE rat hepatoma, HEK293, 3T3-L1 adipocytes, L6 myotubes | Activation Threshold | ≥ 10 µM | [6][10] |

| Glucose Uptake | 3T3-L1 adipocytes, L6 myotubes | Effective Concentration | 50 µM - 3 mM | [6][10] |

| Lipolysis Inhibition | 3T3-L1 adipocytes | Effective Concentration | 1 - 300 µM (isoprenaline-mediated) | [6][10] |

| ACC Inhibition | 3T3-L1 adipocytes, L6 myotubes | - | Concentration-dependent inhibition | [6][10] |

| Cytotoxicity | DFW human melanoma cells | IC₅₀ | 630 µM | |

| Cytotoxicity | SK-MEL-5 human melanoma cells | IC₅₀ | 3300 µM | |

| In Vivo Weight Loss | Male BALB/c mice | Dose in Feed | 3.41 mmol/kg feed (~600 mg/kg) | [10] |

| In Vivo Glucose Lowering | Male BALB/c mice | Blood Glucose | 3.2±0.4 mmol/L (vs 6.0±0.5 control) | [10] |

Toxicology Data

Despite its therapeutic potential, the clinical use of galegine was halted due to its toxicity.[2][3] It is significantly more toxic than guanidine itself or the metformin derivative.

Table 3: Toxicological Data for Galegine and Related Compounds

| Compound / Substance | Animal Model | Route | Parameter | Value | Reference(s) |

| Galega officinalis (aerial parts) | Wistar rats | Oral | LD₅₀ | > 5 g/kg | [11][12] |

| Galegine Sulphate | Mice | - | Average Lethal Dose | 77.5 mg/kg | [12] |

| Galega officinalis | Sheep | Gavage | Pathologic Effects | Hydrothorax, lung congestion, edema | [13] |

Note: The primary toxicity targets appear to be the liver and lungs, with observed effects including sinusoidal congestion and alveolar hemorrhage.[11][13]

Experimental Protocols

This section details common methodologies for the isolation, purification, and biological evaluation of galegine.

Isolation and Purification from Galega officinalis

This workflow outlines a typical procedure for extracting and purifying galegine from dried plant material.[14][15]

Caption: Workflow for the extraction and purification of galegine from plant material.

Protocol Details:

-

Extraction: 5 g of powdered, dried G. officinalis is suspended in 50 mL of distilled water and agitated on a shaker for 24 hours at room temperature.[14]

-

Filtration & Concentration: The aqueous extract is filtered through Whatman No. 41 filter paper. The solvent is then evaporated at 50-60°C to yield a crude extract.[14]

-

Purification: The crude extract is washed with 96% ethanol to remove certain impurities, filtered again, and evaporated at 60-70°C.[14]

-

Chromatography: The resulting solid is subjected to column chromatography on a silica (B1680970) gel stationary phase. Elution begins with a non-polar solvent like hexane, with the polarity of the mobile phase gradually increased to elute compounds of increasing polarity.[15]

-

Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing galegine. Further purification can be achieved using techniques like Molecularly Imprinted Polymers (MIP).[14][15]

AMPK Activity Assay

This protocol is adapted from methodologies used to demonstrate galegine's effect on AMPK.[10]

-

Objective: To measure the activation of AMPK in cell lysates following treatment with galegine.

-

Materials:

-

Cell lines (e.g., H4IIE hepatocytes, 3T3-L1 adipocytes).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Galegine solution of various concentrations.

-

Lysis buffer.

-

Synthetic peptide substrate: SAMS (HMRSAMSGLHLVKRR).

-

[γ-³²P]ATP.

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Cell Culture: Plate cells in 10 cm dishes and culture until confluent.

-

Treatment: Replace the medium with fresh medium containing various concentrations of galegine (e.g., 0, 10 µM, 100 µM, 300 µM) and incubate for a specified time (e.g., 1 hour).

-

Cell Lysis: Wash cells with PBS and lyse on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).

-

Kinase Reaction: In a reaction mixture, combine cell lysate (containing AMPK) with the SAMS peptide substrate and [γ-³²P]ATP.

-

Incubation: Allow the phosphorylation reaction to proceed at 30°C for a set time (e.g., 10 minutes).

-

Spotting: Spot an aliquot of the reaction mixture onto phosphocellulose paper to bind the phosphorylated peptide.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measurement: Measure the radioactivity of the paper using a scintillation counter.

-

Analysis: Express AMPK activity as nmol of phosphate (B84403) incorporated into the substrate per minute per mg of lysate protein (nmol/min/mg).

-

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of galegine and calculate its IC₅₀ value.

Caption: Standard workflow for assessing galegine's cytotoxicity using an MTT assay.

-

Procedure:

-

Cell Seeding: Seed human melanoma cells (e.g., DFW, SK-MEL-5) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Expose the cells to a range of galegine concentrations (e.g., 0 - 4 mM) for 24 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.05% and incubate for 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the plate at 570 nm (for formazan) and 620 nm (as a background reference) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of galegine that inhibits 50% of cell growth).

-

Conclusion

Galegine (isoamylene-guanidine) remains a molecule of significant interest in medicinal chemistry and pharmacology. Its well-defined chemical structure provides a clear basis for its biological activities, which are primarily centered around the modulation of cellular energy metabolism through AMPK activation. While its inherent toxicity precludes its direct therapeutic use, the study of galegine provides a valuable framework for understanding the mechanism of biguanide drugs and serves as a classic example of natural product-led drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating galegine and related guanidinic compounds.

References

- 1. Galegine [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Galegine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. N-(3-Methyl-2-buten-1-yl)guanidine | C6H13N3 | CID 10983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound Galegine (FDB004486) - FooDB [foodb.ca]

- 10. Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute and subchronic oral toxicity of Galega officinalis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Concentration of galegine in Verbesina encelioides and Galega oficinalis and the toxic and pathologic effects induced by the plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 15. Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique [jmpb.areeo.ac.ir]

Initial Preclinical Evaluation of Galegine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical evaluation of Galegine (B1196923), a natural compound with significant therapeutic potential, particularly in the context of metabolic diseases. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

Galegine, a guanidine (B92328) alkaloid originally isolated from Galega officinalis, has demonstrated promising metabolic effects in preclinical studies. Research indicates that Galegine contributes to weight loss, independent of reduced food intake, and enhances glucose uptake in key metabolic tissues. The primary mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] An alternative mechanism involving the inhibition of mitochondrial complex IV has also been proposed.[3] This guide synthesizes the foundational preclinical data to provide a comprehensive resource for researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of Galegine.

Table 1: In Vivo Effects of Galegine in Mice

| Parameter | Treatment Details | Result | Reference |

| Body Weight | Galegine in diet (600 mg/kg feed, approx. 0.5 mmol/kg body weight daily) for 11 days. | Significant reduction in body weight compared to controls, with effects observed to be partially independent of food intake in pair-feeding studies. | [1] |

| Blood Glucose | Same as above. | Reduced blood glucose levels at the end of the experiment (3.2 ± 0.4 mmol/L vs. 6.0 ± 0.5 mmol/L in controls; p<0.001). | [1] |

Table 2: In Vitro Effects of Galegine on Cellular Processes

| Cell Line | Assay | Galegine Concentration | Key Findings | Reference |

| 3T3-L1 Adipocytes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation of insulin-independent glucose uptake. | [1][2] |

| L6 Myotubes | Glucose Uptake | 50 µM - 3 mM | Concentration-dependent stimulation of glucose uptake. | [1][2] |

| 3T3-L1 Adipocytes | Isoprenaline-stimulated Lipolysis | 1 - 300 µM | Reduction of isoprenaline-mediated lipolysis. | [2] |

| 3T3-L1 Adipocytes | Acetyl-CoA Carboxylase (ACC) Activity | 0.3 - 30 µM | Concentration-dependent inhibition of ACC activity. | [1] |

| L6 Myotubes | Acetyl-CoA Carboxylase (ACC) Activity | ≥ 30 µM | Inhibition of ACC activity. | [1] |

| H4IIE Hepatoma, HEK293, 3T3-L1 Adipocytes, L6 Myotubes | AMPK Activation | ≥ 10 µM | Concentration-dependent activation of AMPK. | [1][2] |

| Isolated Rat Mitochondria | G3P-stimulated Respiration | Not specified | Inhibition of G3P-stimulated respiration. | [3] |

Table 3: Effects of Galegine on Gene Expression in 3T3-L1 Adipocytes

| Gene Category | Galegine Concentration | Regulation | Key Genes | Reference |

| Fatty Acid Synthesis | 500 µM | Down-regulated | Fatty Acid Synthase (FASN), Sterol-regulatory element-binding protein (SREBP) | [1][2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vivo Studies in Mice

-

Animal Model: Male MF1 mice.

-

Housing: Housed individually with free access to standard laboratory diet and water, unless otherwise specified.

-

Galegine Administration: Galegine was incorporated into the powdered diet at a concentration of 600 mg/kg of feed.

-

Pair-Feeding Studies: To distinguish the effects of Galegine from those of reduced food intake, a pair-fed group was included. These mice received the same amount of control diet as consumed by the Galegine-treated mice on the previous day.

-

Measurements: Body weight and food intake were recorded daily. Blood glucose was measured at the end of the study from tail vein blood samples using a suitable glucose meter.

Cell Culture

-

3T3-L1 Adipocytes: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes using standard protocols involving insulin, dexamethasone, and isobutylmethylxanthine.

-

L6 Myotubes: L6 myoblasts were cultured and differentiated into myotubes.

-

H4IIE Hepatoma and HEK293 Cells: These cell lines were maintained in appropriate culture media as per standard protocols.

Glucose Uptake Assay

-

Cell Preparation: Differentiated 3T3-L1 adipocytes or L6 myotubes were serum-starved for 2-4 hours in serum-free medium.

-

Galegine Treatment: Cells were pre-treated with varying concentrations of Galegine (50 µM - 3 mM) for 5 hours.

-

Initiation of Glucose Uptake: The assay was initiated by adding a glucose analogue (e.g., 2-deoxy-D-[³H]glucose) in Krebs-Ringer-HEPES buffer.

-

Incubation: Cells were incubated for a defined period (e.g., 10-30 minutes) at 37°C.

-

Termination: The uptake was terminated by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quantification: Cells were lysed, and the incorporated radioactivity was measured using a scintillation counter to determine the rate of glucose uptake.

AMP-activated Protein Kinase (AMPK) Activity Assay

-

Cell Lysis: Cells treated with Galegine (≥ 10 µM) for 1 hour were lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (Optional but recommended for specificity): AMPK was immunoprecipitated from the cell lysates using an antibody specific for an AMPK subunit.

-

Kinase Reaction: The kinase activity was assayed by incubating the cell lysate or immunoprecipitated AMPK with a specific substrate peptide (e.g., SAMS peptide) and [γ-³²P]ATP.

-

Quantification: The incorporation of ³²P into the substrate peptide was quantified by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity using a scintillation counter.

Microarray Analysis of Gene Expression

-

Cell Treatment: Differentiated 3T3-L1 adipocytes were treated with Galegine (500 µM) for 24 hours.

-

RNA Extraction: Total RNA was extracted from the cells using a suitable RNA isolation kit.

-

cRNA Preparation and Labeling: The extracted RNA was converted to complementary RNA (cRNA) and labeled with a fluorescent dye.

-

Hybridization: The labeled cRNA was hybridized to a microarray chip (e.g., Affymetrix Mouse Expression GeneChip).

-

Scanning and Data Acquisition: The microarray chip was scanned to detect the fluorescence intensity of each probe.

-

Data Analysis: The raw data was normalized, and statistical analysis was performed to identify genes that were differentially expressed between Galegine-treated and control cells.

Quantitative Real-Time PCR (QPCR)

-

RNA to cDNA Conversion: Total RNA extracted from treated and control cells was reverse transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA was used as a template for PCR amplification with gene-specific primers for the genes of interest and housekeeping genes (for normalization). The amplification was monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of housekeeping genes.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by Galegine and a typical experimental workflow for its preclinical evaluation.

References

The Impact of Galegine on Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine (B1196923), a guanidine (B92328) alkaloid originally isolated from Galega officinalis, has garnered significant interest for its metabolic regulatory properties, reminiscent of the biguanide (B1667054) metformin. This technical guide provides an in-depth analysis of the molecular mechanisms through which galegine modulates fatty acid synthesis and oxidation. The primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation by galegine leads to the subsequent inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. This inhibition has a dual consequence: a reduction in de novo fatty acid synthesis and a stimulation of fatty acid oxidation. This guide summarizes the key signaling pathways, presents quantitative data from in vitro studies, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of galegine's effects on lipid metabolism.

Core Mechanism of Action: AMPK Activation

Galegine exerts its effects on fatty acid metabolism primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic shift from anabolic processes that consume ATP to catabolic processes that generate ATP. The activation of AMPK by galegine has been observed in a concentration-dependent manner in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[1][2]

The proposed upstream mechanism for AMPK activation by galegine involves the inhibition of the mitochondrial respiratory chain, similar to the action of metformin.[1][3] This inhibition leads to an increase in the cellular AMP:ATP ratio, which is a primary trigger for AMPK activation.

Signaling Pathway: Galegine-induced AMPK Activation

Caption: Upstream activation of AMPK by galegine.

Downstream Effects on Fatty Acid Metabolism

The activation of AMPK by galegine initiates a cascade of downstream events that collectively suppress fatty acid synthesis and promote fatty acid oxidation.

Inhibition of Acetyl-CoA Carboxylase (ACC)

Activated AMPK phosphorylates and thereby inhibits acetyl-CoA carboxylase (ACC), the enzyme responsible for converting acetyl-CoA to malonyl-CoA.[1] Malonyl-CoA is a critical molecule in lipid metabolism; it is the primary building block for the synthesis of new fatty acids and a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation.

The inhibition of ACC by galegine has been demonstrated to be concentration-dependent in 3T3-L1 adipocytes and L6 myotubes.[1] By reducing the intracellular concentration of malonyl-CoA, galegine achieves two key outcomes:

-

Inhibition of Fatty Acid Synthesis: The depletion of malonyl-CoA directly limits the substrate available for fatty acid synthase (FASN), thereby decreasing the rate of de novo fatty acid synthesis.

-

Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria, leading to an enhanced rate of β-oxidation.

Regulation of Lipogenic Gene Expression

Galegine treatment has been shown to down-regulate the expression of genes involved in fatty acid synthesis.[1] At a concentration of 500 μM, galegine was found to decrease the expression of fatty acid synthase (FASN) and its upstream transcriptional regulator, sterol regulatory element-binding protein-1c (SREBP-1c), in 3T3-L1 adipocytes.[1] This transcriptional regulation further contributes to the overall reduction in the cell's capacity for lipogenesis.

Signaling Pathway: Downstream Effects of Galegine on Fatty Acid Metabolism

Caption: Downstream effects of galegine on fatty acid metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of galegine on key components of fatty acid metabolism as reported in the literature.

Table 1: Effect of Galegine on AMPK Activity

| Cell Line | Galegine Concentration (μM) | Duration | Fold Activation of AMPK (approx.) | Reference |

| H4IIE rat hepatoma | 10 | 1 h | ~1.5 | [1] |

| H4IIE rat hepatoma | 300 | 1 h | ~2.5 | [1] |

| 3T3-L1 adipocytes | 10 | 1 h | Significant increase | [1] |

| 3T3-L1 adipocytes | 300 | 1 h | Significant increase | [1] |

| L6 myotubes | 10 | 1 h | Significant increase | [1] |

| L6 myotubes | 300 | 1 h | Significant increase | [1] |

Table 2: Effect of Galegine on Acetyl-CoA Carboxylase (ACC) Activity

| Cell Line | Galegine Concentration (μM) | Duration | % Inhibition of ACC Activity (approx.) | Reference |

| 3T3-L1 adipocytes | 0.3 | 24 h | ~20% | [1] |

| 3T3-L1 adipocytes | 3 | 24 h | ~40% | [1] |

| 3T3-L1 adipocytes | 30 | 24 h | ~60% | [1] |

| L6 myotubes | 30 | 24 h | Statistically significant reduction | [1] |

Table 3: Effect of Galegine on Lipogenic Gene Expression in 3T3-L1 Adipocytes

| Gene | Galegine Concentration (μM) | Duration | Fold Change in Expression | Reference |

| Fatty Acid Synthase (FASN) | 500 | 24 h | Down-regulated | [1] |

| SREBP-1c | 500 | 24 h | Down-regulated | [1] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the study of galegine's effects on fatty acid metabolism.

AMPK Activity Assay

This assay measures the phosphorylation of a synthetic peptide substrate by AMPK.

-

Cell Culture and Lysis:

-

Culture cells (e.g., 3T3-L1 adipocytes, L6 myotubes) to confluence in appropriate media.

-

Treat cells with various concentrations of galegine for the desired duration.

-